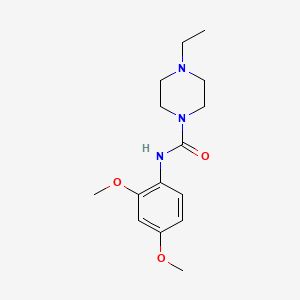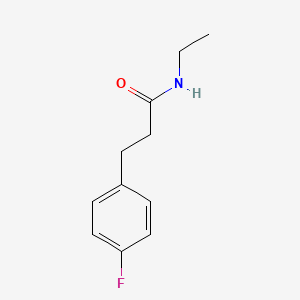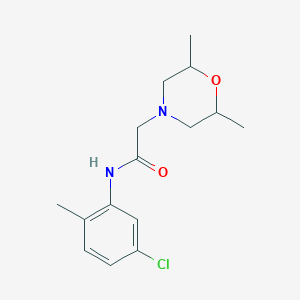
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as BPU, is a synthetic compound that has been the subject of extensive scientific research in recent years. BPU belongs to the class of compounds known as urea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Mechanism of Action
The mechanism of action of BPU is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth and survival. BPU has been shown to inhibit the activity of several enzymes involved in these pathways, including protein kinases and phosphatases. Additionally, BPU has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
BPU has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPU inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that BPU exhibits antitumor activity in mouse models of breast and lung cancer, and reduces inflammation in a rat model of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPU is its potent antitumor activity against a wide range of cancer cell lines. Additionally, BPU has been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of other diseases. However, one of the limitations of BPU is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on BPU. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BPU. Additionally, further studies are needed to fully understand the mechanism of action of BPU and to identify potential targets for therapeutic intervention. Furthermore, the potential use of BPU in combination with other drugs or therapies should be explored, as this may enhance its effectiveness in treating certain diseases. Finally, the safety and toxicity of BPU should be further evaluated to ensure its suitability for clinical use.
Synthesis Methods
The synthesis of BPU involves the reaction of 4-bromophenyl isocyanate with 4,6-dimethyl-2-aminopyridine in the presence of a suitable solvent. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of BPU obtained by this method is typically around 70%.
Scientific Research Applications
BPU has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that BPU exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. BPU has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, BPU has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus.
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-7-10(2)16-13(8-9)18-14(19)17-12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIFTNNODJQNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5320266.png)

![N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5320285.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B5320293.png)
![4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5320302.png)
![N-[2-(cyclopentylthio)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5320308.png)
![3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5320309.png)
![3-(allylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320317.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5320342.png)
![4-methyl-6-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5320358.png)

![N-[2-(benzyloxy)benzyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320365.png)
